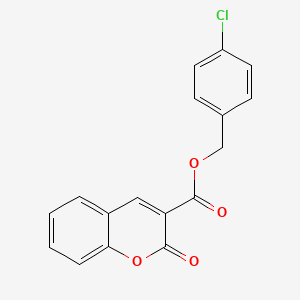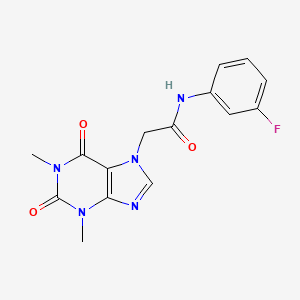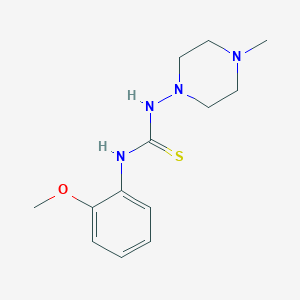![molecular formula C15H11N3O3S B5860337 N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE](/img/structure/B5860337.png)
N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE is a complex organic compound that features a thiazole ring, a phenyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazole with a phenyl isocyanate derivative to form an intermediate, which is then reacted with a furan carboxylic acid derivative under controlled conditions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, aryl halides; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different physical and chemical properties .
Applications De Recherche Scientifique
N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of N2-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, including those involved in inflammation and microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
TERT-BUTYL {2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PYRIDIN-3-YL}CARBAMATE: Shares a similar thiazole and carbamate structure but differs in the presence of a pyridine ring.
N-(2,2,2-TRICHLORO-1-(1,3-THIAZOL-2-YLAMINO)ETHYL)-2-FURAMIDE: Similar in having a thiazole and furan ring but includes a trichloroethyl group.
Uniqueness
N~2~-{2-[(1,3-THIAZOL-2-YLAMINO)CARBONYL]PHENYL}-2-FURAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
N-[2-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c19-13(18-15-16-7-9-22-15)10-4-1-2-5-11(10)17-14(20)12-6-3-8-21-12/h1-9H,(H,17,20)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWVTBIBYVKLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CS2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 1-[2-(benzylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5860255.png)
![1-[3-fluoro-4-(4-methyl-1-piperidinyl)phenyl]-1-butanone](/img/structure/B5860260.png)
![4-(4-methylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5860277.png)



![4-tert-butyl-N-[(4-ethylphenyl)carbamothioyl]benzamide](/img/structure/B5860298.png)

![2-hydroxy-N-[4-(4-nitrophenyl)phenyl]benzamide](/img/structure/B5860313.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5860317.png)
![N-{1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}CYCLOHEXANECARBOXAMIDE](/img/structure/B5860322.png)
![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5860329.png)
![methyl 4-(2-furyl)-2-{[(3-methyl-2-thienyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5860335.png)
![3-[1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5860347.png)
